

# Application Notes and Protocols: **cis-Dichlorobis(triethylphosphine)platinum(II)** in Homogeneous Catalysis

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## Compound of Interest

*cis-*  
**Compound Name:** *Dichlorobis(triethylphosphine)platinum(II)*  
**Cat. No.:** B081013

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of **cis-dichlorobis(triethylphosphine)platinum(II)** as a homogeneous catalyst, with a focus on hydrosilylation reactions. Due to a lack of specific published data for this exact complex, the experimental protocols provided are representative examples based on the well-established catalytic activity of similar platinum(II) phosphine complexes.

## Introduction

**cis-Dichlorobis(triethylphosphine)platinum(II)**, with the chemical formula  $\text{cis-[PtCl}_2(\text{P}(\text{C}_2\text{H}_5)_3)_2]$ , is a square planar platinum(II) complex. While its catalytic activity is not as extensively documented in peer-reviewed literature as its triphenylphosphine analog, it is recognized as a catalyst for various organic transformations, most notably the hydrosilylation of alkenes and alkynes. This reaction is of significant industrial and academic importance as it provides an efficient method for the formation of silicon-carbon bonds, leading to the synthesis of a wide array of organosilicon compounds. These compounds are valuable intermediates in organic synthesis and are used in the development of new materials and pharmaceuticals.

The triethylphosphine ligands in this complex influence its solubility, stability, and catalytic activity. Compared to arylphosphines like triphenylphosphine, triethylphosphine is a more basic and sterically less demanding ligand, which can affect the electronic and steric environment of the platinum center and, consequently, its reactivity.

## Key Applications in Homogeneous Catalysis: Hydrosilylation

The primary application of **cis-dichlorobis(triethylphosphine)platinum(II)** in homogeneous catalysis is the hydrosilylation of unsaturated carbon-carbon bonds. This process involves the addition of a silicon-hydride (Si-H) bond across a double or triple bond of an alkene or alkyne, respectively.

General Reaction Scheme:

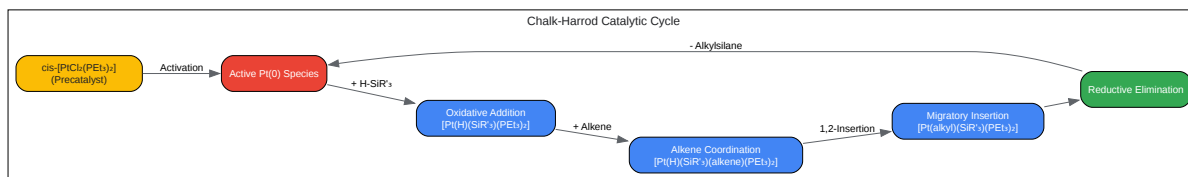
- Alkene Hydrosilylation:  $\text{RCH=CH}_2 + \text{H-SiR}'_3 \rightarrow \text{RCH}_2\text{CH}_2\text{SiR}'_3$
- Alkyne Hydrosilylation:  $\text{RC}\equiv\text{CH} + \text{H-SiR}'_3 \rightarrow \text{RCH=CHSiR}'_3$

The regioselectivity of the addition (i.e., whether the silyl group adds to the terminal or internal carbon) and the stereoselectivity (for alkynes, whether the addition is syn or anti) are influenced by the catalyst, the substrates, and the reaction conditions. Platinum catalysts, in general, are known to favor the formation of the anti-Markovnikov product in the hydrosilylation of terminal alkenes.

## Catalytic Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism. This catalytic cycle provides a framework for understanding the role of **cis-dichlorobis(triethylphosphine)platinum(II)** in these transformations.

The catalytic cycle can be visualized as follows:



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Figure 1: A simplified representation of the Chalk-Harrod mechanism for alkene hydrosilylation.

The key steps in this mechanism are:

- **Activation of the Precatalyst:** The Pt(II) precatalyst,  $\text{cis-}[\text{PtCl}_2(\text{PEt}_3)_2]$ , is reduced in situ to a catalytically active Pt(0) species. This can occur through various pathways, often involving the hydrosilane itself.
- **Oxidative Addition:** The hydrosilane undergoes oxidative addition to the Pt(0) center, forming a Pt(II) hydride-silyl intermediate.
- **Coordination:** The alkene (or alkyne) coordinates to the platinum center.
- **Migratory Insertion:** The coordinated alkene inserts into the Pt-H bond. This is typically the regioselectivity-determining step.
- **Reductive Elimination:** The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the alkylsilane product and regenerate the active Pt(0) catalyst.

## Experimental Protocols (Representative Examples)

Note: The following protocols are generalized procedures based on the known reactivity of similar platinum phosphine complexes in hydrosilylation reactions. Optimal conditions (catalyst loading, temperature, reaction time) for specific substrates should be determined empirically.

## Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene with Triethylsilane)

This protocol describes a general procedure for the synthesis of an alkylsilane from a terminal alkene.

Materials:

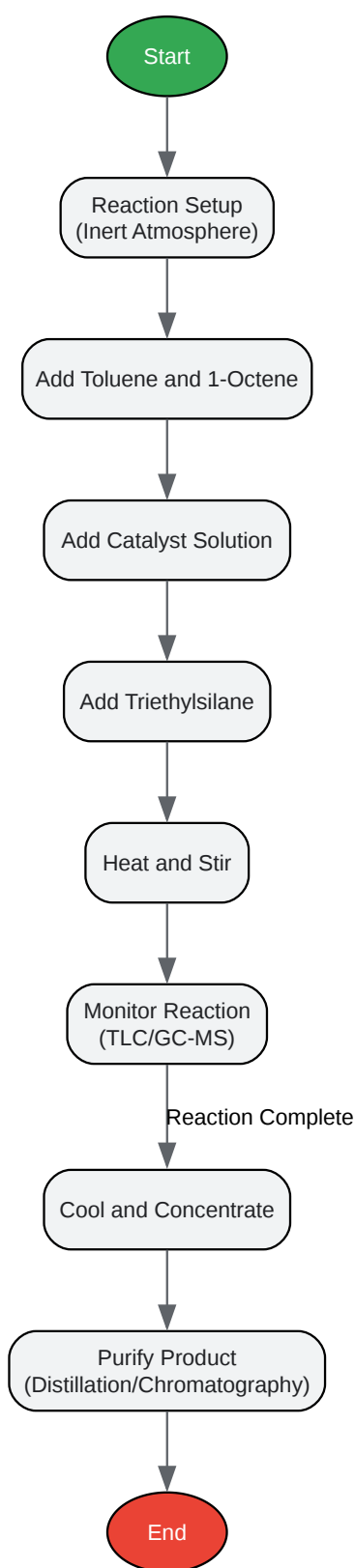
- **cis-Dichlorobis(triethylphosphine)platinum(II)**
- 1-Octene
- Triethylsilane
- Anhydrous toluene (or other suitable solvent)
- Inert gas (Argon or Nitrogen)
- Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

- **Reaction Setup:** A Schlenk flask equipped with a magnetic stir bar and a condenser is dried under vacuum and backfilled with an inert gas.
- **Addition of Reactants:** To the flask, add anhydrous toluene (e.g., 10 mL), followed by 1-octene (e.g., 1.0 mmol).
- **Catalyst Introduction:** In a separate vial, dissolve a catalytic amount of **cis-dichlorobis(triethylphosphine)platinum(II)** (e.g., 0.01 mol%, 0.0001 mmol) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction flask via syringe.
- **Addition of Silane:** Add triethylsilane (e.g., 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
- **Reaction:** Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

- Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Experimental Workflow Diagram:



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Figure 2: General workflow for the hydrosilylation of an alkene.

## Quantitative Data (Hypothetical Example):

The following table presents hypothetical data for the hydrosilylation of 1-octene with various silanes, catalyzed by **cis-dichlorobis(triethylphosphine)platinum(II)**, to illustrate the expected outcomes.

Entry	Silane	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)	Regioselectivity (n:iso)
1	Triethylsilane	0.01	70	4	>95	>99:1
2	Phenylsilane	0.01	60	6	>90	>99:1
3	Trimethoxysilane	0.05	80	8	>85	>98:2

## Protocol 2: Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene with Triethylsilane)

This protocol outlines a general method for the synthesis of a vinylsilane from a terminal alkyne.

## Materials:

- **cis-Dichlorobis(triethylphosphine)platinum(II)**
- Phenylacetylene
- Triethylsilane
- Anhydrous solvent (e.g., THF or toluene)
- Inert gas (Argon or Nitrogen)
- Standard glassware for air-sensitive reactions

## Procedure:

- **Reaction Setup:** Prepare a Schlenk flask with a magnetic stir bar under an inert atmosphere.
- **Addition of Reactants:** Add the anhydrous solvent (e.g., 10 mL) and phenylacetylene (e.g., 1.0 mmol) to the flask.
- **Catalyst Introduction:** Add the **cis-dichlorobis(triethylphosphine)platinum(II)** catalyst (e.g., 0.01-0.1 mol%) as a solution in the reaction solvent.
- **Addition of Silane:** Slowly add triethylsilane (e.g., 1.1 equivalents) to the mixture at room temperature.
- **Reaction:** Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by GC-MS to determine the conversion and isomeric ratio of the products.
- **Work-up:** After the reaction is complete, remove the solvent in vacuo. The residue can be purified by column chromatography to isolate the desired vinylsilane isomer.

## Quantitative Data (Hypothetical Example):

The hydrosilylation of terminal alkynes can yield a mixture of  $\alpha$ ,  $\beta$ -(E), and  $\beta$ -(Z) isomers. The selectivity is highly dependent on the catalyst and conditions.

Entry	Silane	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)	Isomer Ratio ( $\alpha$ : $\beta$ -E : $\beta$ -Z)
1	Triethylsilane	0.1	25	12	>90	5 : 90 : 5
2	Phenylsilane	0.1	40	8	>85	10 : 85 : 5
3	Trichlorosilane	0.05	25	6	>95	<2 : >98 : <1

## Safety Information



- **cis-Dichlorobis(triethylphosphine)platinum(II)** is a platinum compound and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
- Hydrosilanes can be flammable and may react with moisture. Handle under an inert atmosphere.
- The reactions should be carried out in a well-ventilated fume hood.

## Conclusion

**cis-Dichlorobis(triethylphosphine)platinum(II)** is a potential catalyst for homogeneous hydrosilylation reactions. While specific literature data is scarce, its structural similarity to other active platinum(II) phosphine complexes suggests its utility in the synthesis of organosilicon compounds. The provided protocols offer a general starting point for researchers interested in exploring the catalytic applications of this complex. Further optimization and substrate scope investigation are encouraged to fully elucidate its catalytic potential.

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